
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione is a complex organic compound featuring a cyclobutane ring substituted with two pyrazolone groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazole with a cyclobutane-1,3-dione derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the pyrazolone ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-3-oxo-2,3-dihydro-1H-pyrazole: A precursor in the synthesis of the target compound.
Cyclobutane-1,3-dione: Another precursor used in the synthesis.
Other pyrazolone derivatives:
Uniqueness
2,4-Bis(2,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)cyclobutane-1,3-dione is unique due to its combination of a cyclobutane ring with two pyrazolone groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
848417-92-5 |
|---|---|
Molekularformel |
C14H16N4O4 |
Molekulargewicht |
304.30 g/mol |
IUPAC-Name |
2,4-bis(2,5-dimethyl-3-oxo-1H-pyrazol-4-yl)cyclobutane-1,3-dione |
InChI |
InChI=1S/C14H16N4O4/c1-5-7(13(21)17(3)15-5)9-11(19)10(12(9)20)8-6(2)16-18(4)14(8)22/h9-10,15-16H,1-4H3 |
InChI-Schlüssel |
FUCHRUUEGREKAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)N(N1)C)C2C(=O)C(C2=O)C3=C(NN(C3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


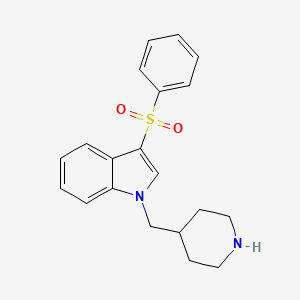
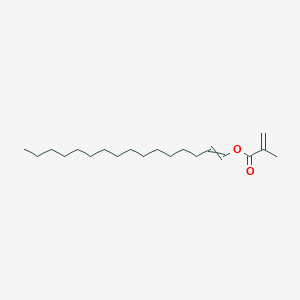
![1,1'-{Disulfanediylbis[(4,1-phenylene)ethyne-2,1-diyl]}dibenzene](/img/structure/B12525461.png)
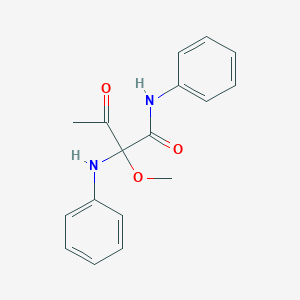
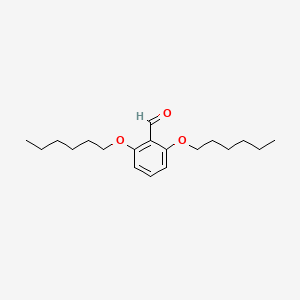

![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)


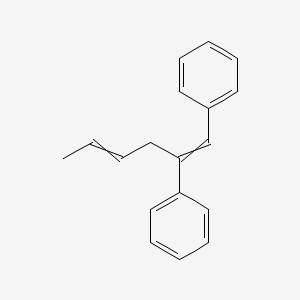

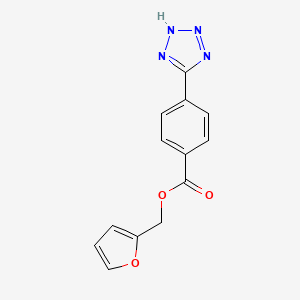
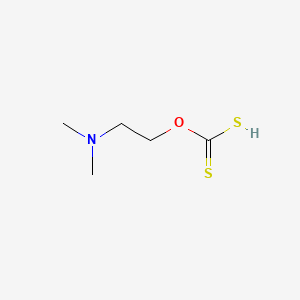
![Benzoic acid, 4-[(R)-(formylamino)phenylmethyl]-, methyl ester](/img/structure/B12525566.png)
